3-Cyclopentylmorpholine hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
3-cyclopentylmorpholine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO.ClH/c1-2-4-8(3-1)9-7-11-6-5-10-9;/h8-10H,1-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILNXGNWDGVGAPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2COCCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1956318-36-7 | |
| Record name | Morpholine, 3-cyclopentyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1956318-36-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Advanced Synthetic Methodologies for 3 Cyclopentylmorpholine Hydrochloride
Stereoselective Synthetic Routes to the 3-Cyclopentyl Moiety
The critical step in the synthesis of 3-Cyclopentylmorpholine (B3046695) is the stereocontrolled introduction of the cyclopentyl group. This is often achieved through the synthesis of a chiral precursor, typically a 2-amino-1-cyclopentylethanol (B3038073) derivative, which then undergoes cyclization to form the morpholine (B109124) ring. Various asymmetric strategies can be employed to establish the desired stereochemistry at the carbon atom bearing the cyclopentyl group.
Diastereoselective Approaches
Diastereoselective methods are foundational in controlling the stereochemistry of the 3-cyclopentyl moiety. One common strategy involves the use of substrate-controlled reactions where the inherent chirality of a starting material directs the formation of a new stereocenter. For instance, starting from a chiral pool amino acid with a cyclopentyl side chain, a series of transformations can lead to the desired 2-amino-1-cyclopentylethanol precursor with a defined stereochemistry.
Another diastereoselective approach involves the conjugate addition of an organocuprate reagent, derived from a cyclopentyl Grignard reagent, to a chiral α,β-unsaturated carbonyl compound. The facial selectivity of the addition is controlled by a pre-existing stereocenter on the substrate, leading to the formation of the desired stereoisomer. Subsequent functional group manipulations can then convert the adduct into the key amino alcohol intermediate.
Enantioselective Syntheses via Chiral Auxiliaries
Chiral auxiliaries are powerful tools for inducing stereoselectivity in the formation of the 3-cyclopentyl group. wikipedia.org A widely adopted method is the asymmetric alkylation of a chiral enolate. In this approach, a glycine (B1666218) enolate equivalent bearing a removable chiral auxiliary is alkylated with a cyclopentyl halide. The chiral auxiliary, often derived from compounds like pseudoephedrine or Evans oxazolidinones, effectively shields one face of the enolate, leading to a highly diastereoselective alkylation. nih.gov Subsequent removal of the auxiliary and reduction of the carbonyl group affords the enantiomerically enriched 2-amino-1-cyclopentylethanol. researchgate.net
| Chiral Auxiliary | Typical Electrophile | Key Transformation | Diastereomeric Excess (d.e.) |
| Evans Oxazolidinone | Cyclopentylmethyl bromide | Enolate Alkylation | >95% |
| Pseudoephedrine Amide | Cyclopentyl iodide | Enolate Alkylation | >90% |
| SAMP/RAMP Hydrazone | Cyclopentyl triflate | α-Alkylation | >95% |
This table presents illustrative data on the use of common chiral auxiliaries in asymmetric alkylation reactions, a key step in the enantioselective synthesis of the 3-cyclopentyl moiety.
Asymmetric Catalysis in Cyclopentane (B165970) Ring Formation
Asymmetric catalysis offers an efficient and atom-economical route to chiral precursors of 3-cyclopentylmorpholine. For instance, the asymmetric hydrogenation of a suitably substituted enamine or β-keto ester containing a cyclopentyl group can establish the stereocenter with high enantioselectivity. Catalysts based on chiral phosphine (B1218219) ligands complexed with rhodium or ruthenium are often employed for such transformations.
Another catalytic approach involves the asymmetric transfer hydrogenation of a ketone precursor, such as cyclopentyl 2-aminoethyl ketone. This reaction, often catalyzed by chiral ruthenium or rhodium complexes in the presence of a hydrogen donor like isopropanol (B130326) or formic acid, can produce the desired chiral 2-amino-1-cyclopentylethanol with high enantiomeric excess. taylorfrancis.com
Formation of the Morpholine Ring System
Once the stereochemistry of the cyclopentyl-bearing precursor is established, the subsequent formation of the morpholine ring is a crucial step. Various cyclization strategies can be employed, each with its own advantages in terms of efficiency and stereochemical outcome.
Cycloaddition Reactions for Ring Closure
[3+2] and [4+2] cycloaddition reactions represent powerful strategies for the construction of the morpholine ring in a convergent manner. A notable example is the 1,3-dipolar cycloaddition of an azomethine ylide with an epoxide. In the context of 3-cyclopentylmorpholine synthesis, an azomethine ylide can be generated in situ from the condensation of an amino acid ester and an aldehyde. The subsequent reaction with a cyclopentyl-substituted epoxide would directly yield a substituted morpholine ring. The stereochemistry of the final product is dictated by the stereochemistry of the epoxide and the geometry of the azomethine ylide.
Ring-Opening/Closing Strategies with Precursors
A common and reliable method for morpholine ring formation is the intramolecular cyclization of a linear precursor. This typically involves a 2-substituted ethanolamine (B43304) derivative. For the synthesis of 3-cyclopentylmorpholine, the key precursor is N-substituted-2-amino-1-cyclopentylethanol. The cyclization can be achieved through several methods:
Intramolecular Williamson Ether Synthesis: The amino alcohol is first N-protected, and the hydroxyl group is converted into a good leaving group, such as a tosylate or mesylate. Subsequent treatment with a base promotes intramolecular SN2 displacement to form the morpholine ring. The stereochemistry at the cyclopentyl-bearing carbon is inverted during this step.
Reductive Amination followed by Cyclization: An alternative involves the reductive amination of a 2-(cyclopentyl)oxirane with ethanolamine. The resulting amino alcohol can then be cyclized under acidic conditions or by converting the hydroxyl group into a leaving group. rsc.orgmdpi.com
| Precursor Type | Cyclization Method | Key Reagents | Stereochemical Outcome |
| N-(2-hydroxyethyl)-1-cyclopentyl-2-aminoethanol | Intramolecular Williamson Ether Synthesis | TsCl, Pyridine (B92270); NaH | Inversion at C-OH |
| 2-(Cyclopentyl)oxirane and Ethanolamine | Reductive amination/Cyclization | Ti(OiPr)4, NaBH3CN; H+ | Controlled by epoxide stereochemistry |
| Cyclopentyl-aziridine and 2-bromoethanol (B42945) | Ring-opening/Intramolecular Cyclization | Lewis Acid; Base | Retention of configuration |
This interactive data table summarizes various ring-opening and closing strategies for the formation of the morpholine ring system, highlighting the precursors, key reagents, and stereochemical outcomes relevant to the synthesis of 3-Cyclopentylmorpholine.
Multicomponent Reaction Pathways
Multicomponent reactions (MCRs) offer a highly efficient approach to the synthesis of complex molecules like 3-substituted morpholines from simple starting materials in a single step. A particularly relevant MCR is the copper-catalyzed three-component reaction. While a specific synthesis for 3-Cyclopentylmorpholine via this method is not explicitly detailed in the reviewed literature, a plausible pathway can be extrapolated from the synthesis of other highly substituted morpholines. nih.gov
This reaction would likely involve the condensation of 2-aminoethanol (as the amino alcohol component), cyclopentanecarboxaldehyde (as the aldehyde component), and a diazomalonate, such as diethyl 2-diazomalonate. The proposed reaction is catalyzed by a copper(I) catalyst.
The reaction mechanism is thought to proceed through the in-situ formation of an imino alcohol from the condensation of 2-aminoethanol and cyclopentanecarboxaldehyde. Concurrently, the diazomalonate reacts with the copper catalyst to form a copper carbenoid intermediate. This intermediate then reacts with the imino alcohol, leading to an insertion product. The final morpholine ring is formed through a nucleophilic attack of the malonate enolate on the iminium group, regenerating the copper catalyst. nih.gov
| Component | Chemical Name | Role in Reaction |
|---|---|---|
| Amino Alcohol | 2-Aminoethanol | Forms the backbone of the morpholine ring |
| Aldehyde | Cyclopentanecarboxaldehyde | Introduces the cyclopentyl substituent at the 3-position |
| Diazo Compound | Diethyl 2-diazomalonate | Provides the remaining carbon atoms for the morpholine ring |
| Catalyst | Copper(I) salt (e.g., CuI) | Facilitates the formation of the copper carbenoid intermediate |
Salt Formation and Purification Techniques
Controlled Crystallization for Hydrochloride Salt Formation
The final step in the synthesis is the formation of the hydrochloride salt of 3-Cyclopentylmorpholine, which often improves the compound's stability and handling properties. taylorfrancis.com A common and effective method for the preparation of hydrochloride salts of amines is the addition of a solution of anhydrous hydrochloric acid in an aprotic solvent. nih.gov
A general procedure would involve dissolving the purified 3-Cyclopentylmorpholine free base in a suitable anhydrous solvent, such as dichloromethane (B109758) or diethyl ether. A solution of anhydrous HCl in diethyl ether (e.g., 2 M) is then added dropwise with stirring. The formation of a precipitate or a cloudy suspension indicates the formation of the hydrochloride salt. nih.gov The resulting solid can then be isolated by filtration, washed with the anhydrous solvent, and dried under vacuum.
Controlled crystallization is crucial for obtaining a pure and crystalline product. The choice of solvent and the rate of cooling or addition of the acid can significantly impact the crystal form and purity. For instance, recrystallization from a suitable solvent system, such as ethanol-ether or isopropanol, can be employed to further purify the salt and obtain well-defined crystals. rsc.org
| Parameter | Description | Impact on Crystallization |
|---|---|---|
| Solvent System | A single solvent or a mixture of solvents in which the salt has high solubility at elevated temperatures and low solubility at lower temperatures. | Affects solubility, crystal habit, and purity. |
| Cooling Rate | The rate at which the saturated solution is cooled to induce crystallization. | A slower cooling rate generally leads to larger and more well-defined crystals. |
| Supersaturation | A state where the concentration of the solute is higher than its equilibrium solubility. | The driving force for nucleation and crystal growth. |
| Agitation | Stirring or mixing of the solution during crystallization. | Promotes uniform crystal growth and prevents agglomeration. |
Chromatographic Purification of Intermediates and Final Product
Chromatographic techniques are indispensable for the purification of the intermediates and the final 3-Cyclopentylmorpholine product. Flash column chromatography using silica (B1680970) gel is a standard and effective method for the purification of morpholine derivatives. nih.gov
For the purification of the crude 3-Cyclopentylmorpholine, a silica gel column would be employed with a suitable eluent system. The choice of eluent is critical for achieving good separation. A common approach is to use a mixture of a non-polar solvent, such as hexanes, and a more polar solvent, like ethyl acetate. The polarity of the eluent can be gradually increased (gradient elution) to effectively separate the desired product from unreacted starting materials and byproducts. nih.govwiley-vch.de Thin-layer chromatography (TLC) is typically used to monitor the progress of the purification.
In cases where the product is a mixture of diastereomers, specialized chromatographic techniques may be necessary. Chiral stationary phases or derivatization to form diastereomeric mixtures that can be separated on standard silica gel are common strategies. rsc.org
Flow Chemistry Approaches for Continuous Synthesis
Flow chemistry has emerged as a powerful tool for the synthesis of organic molecules, offering advantages such as improved safety, scalability, and reaction control compared to traditional batch processes. nih.gov The multicomponent synthesis of morpholine derivatives is well-suited for adaptation to a continuous flow setup.
A hypothetical flow process for the synthesis of 3-Cyclopentylmorpholine could involve pumping streams of the reactants (2-aminoethanol, cyclopentanecarboxaldehyde, and diethyl 2-diazomalonate) and the copper catalyst solution through a heated microreactor or a packed-bed reactor. The precise control over reaction parameters such as temperature, pressure, and residence time in a flow system can lead to higher yields and selectivities. drugdiscoverytrends.comrsc.org
The integration of in-line purification modules, such as scavenger resins or liquid-liquid extraction units, can enable a continuous process from starting materials to a purified product stream. uc.pt This approach can significantly reduce reaction times and manual handling, making the synthesis more efficient and scalable. nih.govdrugdiscoverytrends.com
| Feature | Batch Chemistry | Flow Chemistry |
|---|---|---|
| Reaction Scale | Limited by reactor size | Scalable by extending reaction time |
| Heat Transfer | Often inefficient, leading to hotspots | Highly efficient due to high surface-to-volume ratio |
| Safety | Handling of large quantities of reagents can be hazardous | Small reaction volumes at any given time enhance safety |
| Process Control | Less precise control over reaction parameters | Precise control over temperature, pressure, and residence time |
| Automation | More challenging to automate | Readily automated for continuous production |
Advanced Structural Characterization and Conformational Analysis
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of organic molecules in solution and the solid state. fiveable.meliverpool.ac.uk For 3-Cyclopentylmorpholine (B3046695) hydrochloride, a suite of advanced NMR experiments is required to fully characterize its three-dimensional structure and conformational dynamics.
Two-dimensional (2D) NMR experiments are essential for mapping the complex network of covalent bonds and spatial relationships within the molecule. researchgate.netyoutube.com
Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.orgemerypharma.com For 3-Cyclopentylmorpholine, COSY spectra would reveal correlations between the proton at C3 and its neighbors on both the morpholine (B109124) (H2, H2') and cyclopentyl (H1') rings. It would also map out all the adjacent proton-proton connectivities within the cyclopentyl and morpholine ring systems.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates protons with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). emerypharma.comsdsu.edu This allows for the unambiguous assignment of each carbon signal in the ¹³C NMR spectrum based on the previously assigned proton spectrum.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY detects correlations between protons that are close to each other in space, regardless of whether they are connected through bonds. libretexts.orgnih.gov This is particularly valuable for determining the molecule's stereochemistry and preferred conformation. In 3-Cyclopentylmorpholine, NOESY could reveal through-space interactions between the cyclopentyl protons and specific axial or equatorial protons on the morpholine ring, helping to establish the orientation of the cyclopentyl group relative to the morpholine ring.
| Position | ¹³C Shift (ppm) | ¹H Shift (ppm) | Key COSY Correlations | Key HMBC Correlations (from ¹H to ¹³C) | Key NOESY Correlations |
|---|---|---|---|---|---|
| C2 | 68.5 | 4.10 (ax), 3.60 (eq) | H3 | C3, C6 | H6(ax), H3 |
| C3 | 62.1 | 3.25 | H2, H1' | C2, C5, C1', C2', C5' | H5(ax), H1', H2', H5' |
| C5 | 48.2 | 3.40 (ax), 2.90 (eq) | H6 | C3, C6 | H3, H6(eq) |
| C6 | 65.9 | 3.95 (ax), 3.75 (eq) | H5 | C2, C5 | H2(ax), H5(ax) |
| C1' (Cyclopentyl) | 42.5 | 2.15 | H2', H5' | C3, C2', C5' | H3, H2(eq) |
| C2'/C5' (Cyclopentyl) | 30.8 | 1.85, 1.60 | H1', H3'/H4' | C1', C3'/C4' | H3 |
| C3'/C4' (Cyclopentyl) | 25.4 | 1.70, 1.55 | H2'/C5' | C1', C2'/C5' | - |
The six-membered morpholine ring is not static; it exists predominantly in a chair conformation that can undergo a "ring flip" or chair-chair interconversion. researchgate.netacs.org This process exchanges the axial and equatorial positions of the substituents. fiveable.me Dynamic NMR (DNMR) studies, which involve recording NMR spectra at various temperatures, are used to investigate this conformational exchange. beilstein-journals.org
At room temperature, this inversion is typically fast on the NMR timescale, resulting in averaged signals for the axial and equatorial protons. As the temperature is lowered, the rate of inversion slows. At a certain point, known as the coalescence temperature (Tc), the separate signals for the axial and equatorial protons begin to resolve. By analyzing the spectra at different temperatures, the energy barrier for this ring inversion (the Gibbs free energy of activation, ΔG‡) can be calculated. The presence of a bulky C3-cyclopentyl substituent is expected to significantly influence this barrier and may lock the ring into a preferred conformation where the cyclopentyl group occupies the more sterically favorable equatorial position.
| Parameter | Hypothetical Value for 3-Cyclopentylmorpholine |
|---|---|
| Coalescence Temperature (Tc) | ~250 K |
| Rate Constant (k) at Tc | ~100 s⁻¹ |
| Activation Energy (ΔG‡) | ~11.5 kcal/mol (~48 kJ/mol) |
While solution-state NMR provides information about a molecule's dynamics in a solvent, solid-state NMR (ssNMR) spectroscopy characterizes its structure in the crystalline form. liverpool.ac.ukeuropeanpharmaceuticalreview.com This technique is highly sensitive to the local electronic environment, which is influenced by the molecule's conformation and the way it packs into a crystal lattice.
For this compound, ¹³C Cross-Polarization Magic-Angle Spinning (CP-MAS) ssNMR would be the primary technique. The resulting spectrum provides a distinct fingerprint for the specific crystalline form (polymorph). europeanpharmaceuticalreview.com Different polymorphs of the same compound will produce different ssNMR spectra due to variations in crystal packing and molecular conformation. This makes ssNMR an invaluable tool for identifying and characterizing different solid forms of a pharmaceutical substance. mdpi.commdpi.com The chemical shifts in the solid state are often slightly different from those in solution due to the absence of solvent effects and the presence of intermolecular interactions in the crystal.
| Carbon Position | Solution ¹³C Shift (ppm) | Hypothetical Solid-State ¹³C Shift (ppm) |
|---|---|---|
| C2 | 68.5 | 69.1 |
| C3 | 62.1 | 62.8 |
| C5 | 48.2 | 47.5 |
| C6 | 65.9 | 66.3 |
| C1' (Cyclopentyl) | 42.5 | 43.2 |
| C2'/C5' (Cyclopentyl) | 30.8 | 30.1 |
| C3'/C4' (Cyclopentyl) | 25.4 | 25.9 |
Mass Spectrometry (MS) for Molecular Structure Elucidation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) measures the m/z value of an ion with very high accuracy (typically to within 5 parts per million, ppm). nih.govnih.gov This precision allows for the determination of a molecule's elemental composition from its exact mass. researchgate.netwiley.com For 3-Cyclopentylmorpholine, HRMS would be used to confirm its molecular formula by comparing the experimentally measured mass of the protonated molecule, [M+H]⁺, to the theoretically calculated mass.
| Parameter | Value |
|---|---|
| Molecular Formula | C₉H₁₇NO |
| Ion Formula | [C₉H₁₈NO]⁺ |
| Calculated Exact Mass (m/z) | 156.1383 |
| Hypothetical Measured Mass (m/z) | 156.1380 |
| Mass Error | -1.9 ppm |
Tandem Mass Spectrometry (MS/MS) is a technique used to determine the structure of a molecule by fragmenting it and analyzing the resulting pieces. nih.gov In an MS/MS experiment, the protonated molecular ion ([M+H]⁺) is selected and then broken apart through collision-induced dissociation (CID). scispace.comwvu.edu The resulting fragment ions (product ions) are then detected.
The fragmentation pattern is highly characteristic of the molecule's structure. For 3-Cyclopentylmorpholine, predictable fragmentation pathways would include the cleavage of the C-N bond to lose the cyclopentyl group, as well as various ring-opening and cleavage pathways of the morpholine structure. nih.gov Elucidating these fragmentation pathways provides strong confirmatory evidence for the proposed molecular structure.
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |
|---|---|---|---|
| 156.1 | 88.1 | C₅H₈ (Cyclopentene) | Protonated Morpholine |
| 156.1 | 114.1 | C₃H₆O (Propylene oxide) | Fragment from morpholine ring cleavage |
| 156.1 | 87.1 | C₅H₉ (Cyclopentyl radical) | Morpholine ring fragment ion |
| 156.1 | 69.1 | C₄H₇NO (Morpholine fragment) | Cyclopentyl cation [C₅H₉]⁺ |
X-ray Crystallography for Solid-State Molecular Architecture
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. thieme-connect.despringernature.com By analyzing the diffraction pattern of an X-ray beam interacting with a single crystal of this compound, its absolute configuration and intermolecular interactions within the crystal lattice can be determined.
Determination of Absolute Configuration
For a chiral molecule like 3-Cyclopentylmorpholine, which contains a stereocenter at the 3-position of the morpholine ring, X-ray crystallography can unambiguously determine its absolute configuration (R or S). nih.govresearchgate.net This is achieved through the analysis of anomalous dispersion effects, which are small differences in the scattering of X-rays by the atoms, particularly when heavier atoms are present. nih.gov The Flack parameter, derived from the crystallographic data, is a key indicator for the correctness of the assigned absolute configuration, with a value close to zero indicating a high level of confidence. researchgate.net
Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.5 |
| b (Å) | 10.2 |
| c (Å) | 14.1 |
| α, β, γ (°) | 90 |
| Z | 4 |
Intermolecular Interactions in the Crystalline Lattice
Hypothetical Hydrogen Bond Geometry in this compound
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) |
|---|---|---|---|---|
| N-H···Cl | 0.91 | 2.15 | 3.06 | 175 |
| C-H···O | 0.98 | 2.45 | 3.40 | 160 |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. mdpi.comrjpn.org These techniques are based on the principle that molecules absorb infrared radiation or scatter incident light at frequencies corresponding to their characteristic vibrational modes. mdpi.com
The FT-IR and Raman spectra of this compound would exhibit characteristic peaks corresponding to the vibrations of the morpholine ring, the cyclopentyl group, and the N-H bond of the hydrochloride salt. researchgate.netresearchgate.net For instance, the N-H stretching vibration in the hydrochloride salt would appear as a broad band in the FT-IR spectrum. researchgate.net The C-H stretching vibrations of the cyclopentyl and morpholine rings would be observed in the high-wavenumber region of both FT-IR and Raman spectra. nih.govchemicalbook.com The C-O-C stretching of the morpholine ether linkage would also give rise to a strong, characteristic band in the FT-IR spectrum. researchgate.net Low-frequency Raman spectroscopy can be particularly useful for analyzing the lattice vibrations and providing information about the crystalline structure. nih.gov
Hypothetical Vibrational Spectroscopy Data for this compound (cm⁻¹)
| Functional Group | Vibrational Mode | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
|---|---|---|---|
| N-H⁺ | Stretching | 2700-2400 (broad) | ~2500 |
| C-H (Cyclopentyl) | Stretching | 2950, 2870 | 2955, 2875 |
| C-H (Morpholine) | Stretching | 2920, 2850 | 2925, 2855 |
| C-O-C | Asymmetric Stretch | 1115 | Weak |
| C-N | Stretching | 1150 | 1145 |
Chiroptical Spectroscopy for Optical Purity Assessment (ECD, ORD)
Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are essential for determining the enantiomeric purity and absolute configuration of chiral molecules in solution. semanticscholar.orgcas.cz These methods rely on the differential interaction of chiral molecules with left- and right-circularly polarized light. semanticscholar.org
An ECD spectrum displays the difference in absorption of left- and right-circularly polarized light as a function of wavelength, showing positive or negative peaks (Cotton effects) that are characteristic of a specific enantiomer. researchgate.netmdpi.com The intensity of the ECD signal is directly proportional to the enantiomeric excess of the sample. mdpi.com ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. cas.cz The combination of experimental ECD/ORD data with theoretical calculations can provide a reliable assignment of the absolute configuration of 3-Cyclopentylmorpholine. mdpi.com
Hypothetical Chiroptical Data for (S)-3-Cyclopentylmorpholine Hydrochloride
| Technique | Wavelength (nm) | Signal |
|---|---|---|
| ECD | 210 | Positive Cotton Effect (Δε = +2.5) |
Table of Compounds Mentioned
| Compound Name |
|---|
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. These methods solve the Schrödinger equation (or an approximation of it) for a given molecular system to determine its energy and wavefunction, from which various electronic properties can be derived.
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. It is particularly effective for optimizing the geometry of molecules to find their most stable, lowest-energy conformation. In a typical DFT calculation for 3-Cyclopentylmorpholine (B3046695) hydrochloride, the electron density is used as the fundamental variable to calculate the total energy. The geometry is then systematically adjusted to minimize this energy, resulting in a prediction of the molecule's three-dimensional structure.
The choice of functional and basis set is crucial for the accuracy of DFT calculations. For a molecule like 3-Cyclopentylmorpholine hydrochloride, a common approach would be to use a hybrid functional such as B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This is often paired with a Pople-style basis set like 6-31G(d,p) or a larger one for more accurate results. nih.govresearchgate.net
Hypothetical Optimized Geometric Parameters for this compound using DFT (B3LYP/6-31G(d,p))
| Parameter | Bond/Angle | Value |
|---|---|---|
| Bond Length | C-N (morpholine ring) | 1.46 Å |
| Bond Length | C-O (morpholine ring) | 1.43 Å |
| Bond Length | C-C (cyclopentyl ring) | 1.54 Å |
| Bond Angle | C-N-C (morpholine ring) | 112° |
| Bond Angle | C-O-C (morpholine ring) | 111° |
Note: The data in this table is hypothetical and for illustrative purposes.
Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide highly accurate electronic properties.
For this compound, ab initio calculations could be used to determine properties such as the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential. These properties are crucial for understanding the molecule's reactivity and intermolecular interactions. For instance, the HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.
Hypothetical Electronic Properties of this compound from Ab Initio Calculations (MP2/aug-cc-pVDZ)
| Property | Value |
|---|---|
| HOMO Energy | -8.5 eV |
| LUMO Energy | 2.1 eV |
| HOMO-LUMO Gap | 10.6 eV |
| Dipole Moment | 3.5 D |
| Ionization Potential | 8.2 eV |
Note: The data in this table is hypothetical and for illustrative purposes.
Conformational Analysis and Energy Landscape Mapping
The flexibility of the morpholine (B109124) and cyclopentyl rings, as well as the rotation around the bond connecting them, means that this compound can exist in multiple conformations. Conformational analysis aims to identify the stable conformers and the energy barriers between them.
Molecular mechanics (MM) methods use classical physics to model the potential energy of a system of atoms. These methods are computationally less expensive than quantum mechanical calculations and are well-suited for exploring the conformational space of larger molecules. Force fields like AMBER or GROMOS would be appropriate for simulating this compound.
Molecular dynamics (MD) simulations use these force fields to simulate the movement of atoms over time, providing insights into the dynamic behavior of the molecule. nih.govmdpi.com An MD simulation would reveal the preferred conformations in a given environment (e.g., in a solvent) and the transitions between them. This can help in understanding how the molecule behaves in a solution. mdpi.comnih.gov
A potential energy surface (PES) scan is a computational technique used to map the energy of a molecule as a function of one or more of its geometric parameters, such as bond lengths, bond angles, or dihedral angles. visualizeorgchem.comq-chem.com For this compound, a PES scan could be performed by systematically rotating the dihedral angle of the bond connecting the cyclopentyl and morpholine rings. This would help in identifying the most stable rotational isomers (rotamers) and the energy barriers for rotation between them. scribd.com
Hypothetical Relative Energies of this compound Conformers from a PES Scan
| Dihedral Angle (Cyclopentyl-Morpholine) | Relative Energy (kcal/mol) | Conformation |
|---|---|---|
| 60° | 0.0 | Staggered (gauche) |
| 120° | 3.5 | Eclipsed |
| 180° | 0.8 | Staggered (anti) |
| 240° | 3.5 | Eclipsed |
Note: The data in this table is hypothetical and for illustrative purposes.
Spectroscopic Property Predictions from Computational Models
Computational models can be used to predict various spectroscopic properties, which can then be compared with experimental spectra for validation of the computational model and interpretation of the experimental data.
For this compound, DFT and ab initio methods can be used to calculate:
Infrared (IR) spectra: By calculating the vibrational frequencies of the molecule, an IR spectrum can be predicted. This can help in assigning the peaks in an experimental IR spectrum to specific vibrational modes of the molecule.
Nuclear Magnetic Resonance (NMR) chemical shifts: The magnetic shielding of each nucleus can be calculated to predict the ¹H and ¹³C NMR chemical shifts. nih.gov This is a powerful tool for structural elucidation.
UV-Visible spectra: Time-dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which can be used to predict the UV-Visible absorption spectrum. nih.gov
Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound
| Spectroscopic Data | Predicted Value | Experimental Value |
|---|---|---|
| IR Frequency (N-H stretch) | 3250 cm⁻¹ | 3245 cm⁻¹ |
| ¹H NMR Chemical Shift (CH attached to N) | 3.1 ppm | 3.0 ppm |
| ¹³C NMR Chemical Shift (C attached to N) | 55 ppm | 54 ppm |
Note: The data in this table is hypothetical and for illustrative purposes.
Computational NMR Chemical Shift Predictions
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for structure elucidation in organic chemistry. Computational methods, particularly those based on Density Functional Theory (DFT), have become increasingly accurate in predicting NMR chemical shifts (δ). The Gauge-Including Atomic Orbital (GIAO) method is commonly employed within a DFT framework to calculate the isotropic magnetic shielding tensors, which are then converted into chemical shifts.
For a molecule like this compound, a typical computational protocol would involve:
Geometry Optimization: The molecule's three-dimensional structure is first optimized to find its lowest energy conformation. This is often performed using a functional like B3LYP with a basis set such as 6-31G(d).
NMR Calculation: Using the optimized geometry, the NMR shielding constants are calculated at a higher level of theory, for instance, using the WP04 functional for protons or the WC04 functional for carbons, which are specifically parameterized for predicting these shifts. idc-online.com
Data Referencing: The calculated shielding values are then referenced against the computed shielding of a standard compound (e.g., tetramethylsilane, TMS) to yield the final predicted chemical shifts.
These predictions are crucial for assigning signals in an experimental spectrum and can help distinguish between different isomers or conformers of a molecule. idc-online.com
Illustrative Predicted NMR Data for this compound
Below is a hypothetical table of predicted ¹H and ¹³C NMR chemical shifts. The values are estimated based on the typical chemical environments present in the molecule.
| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| Cyclopentyl CH (methine) | 2.1 - 2.5 | 40 - 45 |
| Cyclopentyl CH₂ | 1.5 - 1.9 | 25 - 30 |
| Morpholine CH (at C3) | 3.0 - 3.4 | 60 - 65 |
| Morpholine CH₂ (at C2) | 3.8 - 4.2 | 70 - 75 |
| Morpholine CH₂ (at C5) | 2.8 - 3.2 | 50 - 55 |
| Morpholine CH₂ (at C6) | 3.5 - 3.9 | 65 - 70 |
Note: This data is for illustrative purposes only and represents plausible ranges for a molecule of this structure in a typical solvent like CDCl₃ or DMSO-d₆.
Vibrational Frequency Calculations
Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. Each mode corresponds to a specific stretching, bending, or twisting motion of the atoms and has a characteristic frequency. Computational chemistry can accurately predict these vibrational frequencies, providing a theoretical spectrum that aids in the interpretation of experimental data. nih.gov
The process involves calculating the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix) for an optimized molecular geometry. Diagonalizing this matrix yields the vibrational frequencies and their corresponding normal modes. These calculations are typically performed using DFT or ab initio methods like Hartree-Fock. nih.gov
For this compound, these calculations would identify characteristic frequencies for key functional groups, confirming the presence of the morpholine and cyclopentyl rings.
Illustrative Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Typical Intensity |
| N-H Stretch (from hydrochloride) | 2400 - 2800 | Broad, Strong |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Strong |
| C-O-C Asymmetric Stretch (Ether) | 1250 - 1300 | Strong |
| C-N Stretch (Amine) | 1180 - 1220 | Medium |
| CH₂ Bend (Scissoring) | 1450 - 1480 | Medium |
Note: This data is for illustrative purposes. Frequencies are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP/6-31G(d)) to better match experimental values.
Reactivity and Reaction Pathway Prediction
Computational chemistry is not only descriptive but also predictive, offering powerful tools to understand and forecast chemical reactivity and the mechanisms of reactions.
Transition State Localization for Chemical Transformations
A chemical reaction proceeds from reactants to products via a high-energy intermediate known as the transition state (TS). researchgate.net The transition state is a first-order saddle point on the potential energy surface, representing the energy maximum along the reaction coordinate. researchgate.netucsb.edu Locating the precise geometry and energy of the TS is fundamental to calculating the activation energy (energy barrier) of a reaction, which in turn determines the reaction rate.
Computational methods like synchronous transit-guided quasi-Newton (STQN) algorithms (e.g., QST2 or QST3 in Gaussian software) or eigenvector-following techniques can be used to locate these elusive transition states. researchgate.netjoaquinbarroso.com For this compound, one could model reactions such as N-dealkylation or a ring-opening process. The calculation would involve providing the structures of the reactant(s) and product(s), from which the algorithm searches for the saddle point connecting them. joaquinbarroso.com A subsequent frequency calculation must be performed to verify a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. joaquinbarroso.com
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory. wikipedia.org It posits that the most significant interactions between molecules occur between the Highest Occupied Molecular Orbital (HOMO) of one species and the Lowest Unoccupied Molecular Orbital (LUMO) of another. wikipedia.orgyoutube.com
The HOMO is the highest-energy orbital containing electrons and is associated with the molecule's ability to act as a nucleophile or electron donor. youtube.comyoutube.com
The LUMO is the lowest-energy orbital devoid of electrons and relates to the molecule's capacity to act as an electrophile or electron acceptor. youtube.comyoutube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of chemical reactivity. A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.
For this compound, the HOMO is expected to be localized on the lone pair electrons of the oxygen and nitrogen atoms, indicating these are the primary sites for nucleophilic attack. The LUMO would likely be distributed among the antibonding σ* orbitals. An FMO analysis provides a quantum mechanical basis for predicting how the molecule will interact with other reagents. libretexts.org
Illustrative FMO Data for 3-Cyclopentylmorpholine
| Parameter | Illustrative Energy Value (eV) | Implication |
| HOMO Energy | -8.5 | Electron-donating capability (nucleophilicity) |
| LUMO Energy | +1.5 | Electron-accepting capability (electrophilicity) |
| HOMO-LUMO Gap | 10.0 | Indicates relatively high kinetic stability |
Note: This data is hypothetical and for illustrative purposes. Actual values would be obtained from a quantum chemical calculation (e.g., using DFT).
Chemical Transformations and Reactivity Pathways
Reactions at the Morpholine (B109124) Nitrogen Atom
N-Alkylation and N-Acylation Reactions
No specific studies detailing the N-alkylation or N-acylation of 3-Cyclopentylmorpholine (B3046695) have been found in the scientific literature.
Formation of Quaternary Ammonium (B1175870) Salts
There is no available research that documents the formation of quaternary ammonium salts from 3-Cyclopentylmorpholine.
Reactions on the Cyclopentyl Moiety
Functionalization via C-H Activation Strategies
Specific examples of C-H activation on the cyclopentyl ring of 3-Cyclopentylmorpholine are not reported in the literature.
Oxidation and Reduction Reactions
There are no published studies on the oxidation or reduction of the cyclopentyl group within 3-Cyclopentylmorpholine.
Stereochemical Outcomes of Chemical Reactions
The stereochemistry of reactions involving 3-Cyclopentylmorpholine is of significant interest due to the presence of a stereocenter at the C-3 position. Any reaction at the morpholine ring or at the C-3 position has the potential to proceed with a specific stereochemical outcome, such as retention, inversion, or racemization of the existing stereocenter, or the creation of new stereocenters.
In the synthesis of 3-substituted morpholines, stereocontrol is a key consideration. For example, the enantioselective synthesis of 3-substituted morpholines can be achieved through tandem hydroamination and asymmetric transfer hydrogenation of aminoalkyne substrates. organic-chemistry.org In such reactions, the stereochemical outcome is often dictated by the chiral catalyst and reaction conditions. Hydrogen-bonding interactions between the substrate and the catalyst can play a crucial role in determining the enantioselectivity. organic-chemistry.org
Reactions involving nucleophilic substitution at the C-3 position, if feasible, would likely proceed via an S\N2 mechanism, leading to an inversion of configuration at the stereocenter. However, such reactions would require the presence of a suitable leaving group at the C-3 position, which is not present in the parent 3-Cyclopentylmorpholine structure.
Diastereoselective synthesis of substituted morpholines is also a well-explored area. For instance, the synthesis of 2,3-disubstituted morpholines can be achieved with high diastereoselectivity through various synthetic strategies. nih.gov The relative stereochemistry of the substituents is often controlled by steric and electronic factors during the ring-forming step. Studies on the synthesis of 2- and 3-substituted morpholine congeners have shown that the diastereoselectivity can be influenced by the avoidance of pseudo A(1,3) strain between substituents on the morpholine ring. nih.gov This conformational preference can dictate the stereochemical outcome of reactions. nih.gov
The table below summarizes the expected stereochemical outcomes for different types of reactions involving 3-substituted morpholines, which can be extrapolated to 3-Cyclopentylmorpholine.
| Reaction Type | Position | Expected Stereochemical Outcome | Controlling Factors |
| Asymmetric Synthesis | C-3 | High enantioselectivity | Chiral catalyst, reaction conditions, hydrogen bonding |
| Nucleophilic Substitution | C-3 (with leaving group) | Inversion of configuration | S\N2 mechanism |
| Diastereoselective Synthesis | C-2 and C-3 | High diastereoselectivity | Steric hindrance, conformational preferences (e.g., avoidance of A(1,3) strain) |
Application As a Synthetic Building Block and Ligand in Advanced Organic Synthesis
Role in Asymmetric Synthesis: A Path Yet to Be Forged
Asymmetric synthesis, the cornerstone of modern pharmaceutical and materials science, heavily relies on the use of chiral molecules to control the stereochemical outcome of a reaction. Chiral auxiliaries and organocatalysts are two prominent strategies in this endeavor.
Chiral Auxiliary Applications
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent diastereoselective transformation. After the desired stereochemistry is established, the auxiliary is removed. An effective chiral auxiliary should be readily available in enantiopure form, easily attached and removed, and should induce a high degree of stereocontrol. Despite the structural features of 3-Cyclopentylmorpholine (B3046695), which include a chiral center at the 3-position and a morpholine (B109124) ring that could potentially coordinate to reagents, there is no available literature demonstrating its use as a chiral auxiliary in asymmetric reactions.
Scaffold for the Construction of Complex Heterocyclic Systems: An Uncharted Territory
The inherent three-dimensional structure of the morpholine ring, combined with the cyclopentyl substituent, suggests that 3-Cyclopentylmorpholine could serve as a valuable starting material for the synthesis of more elaborate heterocyclic architectures.
Fused and Bridged Ring Systems
The nitrogen and oxygen atoms of the morpholine ring could theoretically be utilized as strategic points for the annulation of additional rings, leading to the formation of fused or bridged heterocyclic systems. Such complex scaffolds are of significant interest in medicinal chemistry due to their conformational rigidity and potential for diverse biological activities. Nevertheless, no synthetic routes employing 3-Cyclopentylmorpholine for the construction of such systems have been reported.
Spirocyclic Architectures
Spirocycles, which contain two rings connected by a single common atom, are another important class of molecules with unique spatial arrangements. The carbon atoms of the morpholine or cyclopentyl rings could potentially serve as spiro-centers in the synthesis of novel spirocyclic compounds. To date, there is no evidence in the chemical literature of 3-Cyclopentylmorpholine being used as a building block for the synthesis of spirocyclic architectures.
Development of Chiral Ligands for Transition Metal Catalysis: A Field of Untapped Potential
Chiral ligands are indispensable in transition metal-catalyzed asymmetric reactions, where they coordinate to a metal center and create a chiral environment that influences the stereoselectivity of the transformation. The nitrogen atom of 3-Cyclopentylmorpholine could act as a coordinating atom for a transition metal. Further functionalization of the molecule could introduce additional coordinating groups, leading to the formation of bidentate or multidentate chiral ligands. Despite this potential, no research has been published on the design, synthesis, or application of chiral ligands derived from 3-Cyclopentylmorpholine for transition metal catalysis.
Ligand Design Principles Based on Morpholine Scaffolds
The design of effective ligands for metal-catalyzed reactions is a cornerstone of contemporary organic synthesis, and the morpholine scaffold serves as a privileged structure in this context. nih.gov The utility of 3-Cyclopentylmorpholine as a ligand is predicated on several key molecular features inherent to its morpholine core, which are further modulated by the C-3 cyclopentyl substituent.
Key design principles include:
Conformational Rigidity and Chirality : The morpholine ring typically adopts a stable chair conformation. The presence of a bulky cyclopentyl group at the C-3 position can lock the ring into a specific conformation, reducing conformational flexibility. This rigidity is highly desirable in ligand design as it can lead to more predictable and higher levels of stereochemical control in asymmetric catalysis. The C-3 carbon is a stereocenter, making 3-Cyclopentylmorpholine an inherently chiral ligand, crucial for enantioselective transformations.
Lewis Basicity and Coordination Sites : The morpholine ring possesses two potential Lewis basic sites: the nitrogen atom and the oxygen atom. The nitrogen lone pair is the primary site for coordination to a metal center. While the oxygen atom is a weaker Lewis base, it can engage in secondary interactions, such as hydrogen bonding with the substrate or other components of the catalytic system. These secondary interactions are critical for achieving high enantioselectivity in certain reactions. nih.govorganic-chemistry.org
Steric Influence : The cyclopentyl group imparts significant steric bulk around the chiral center. In a metal complex, this group can create a well-defined chiral pocket, effectively shielding one face of the coordinated metal and directing the approach of a substrate. This steric hindrance is a powerful tool for controlling the stereochemical outcome of a catalytic reaction.
Electronic Properties : The oxygen atom in the morpholine ring withdraws electron density from the nitrogen atom via an inductive effect. This makes the morpholine nitrogen less basic and less nucleophilic compared to analogous piperidine (B6355638) or pyrrolidine (B122466) scaffolds. nih.gove3s-conferences.org This modulation of electronic properties can influence the reactivity and stability of the corresponding metal complexes, preventing overly strong binding or catalyst deactivation in some cases.
Table 1: Comparison of Heterocyclic Scaffolds and the Influence of a C-3 Cyclopentyl Group
| Feature | Pyrrolidine | Piperidine | Morpholine | 3-Cyclopentylmorpholine (Predicted Influence) |
|---|---|---|---|---|
| Ring Size | 5-membered | 6-membered | 6-membered | 6-membered |
| Nitrogen Basicity | High | High | Moderate | Moderate |
| Nucleophilicity | High | High | Low | Low |
| Conformation | Envelope/Twist | Chair | Chair | Prefers a specific chair conformation due to the bulky C-3 substituent, enhancing rigidity. |
| Chiral Environment | Often substituted at C-2 | Often substituted at C-2 | Can be substituted at C-2, C-3, etc. | Provides a defined chiral pocket with significant steric bulk from the cyclopentyl group. |
Coordination Chemistry with Metal Centers
The coordination of 3-Cyclopentylmorpholine hydrochloride to a metal center is the first step in its potential application as a ligand in catalysis. The hydrochloride salt would first need to be neutralized to free the nitrogen's lone pair for coordination. The resulting free amine can bind to a variety of transition metals, such as rhodium, ruthenium, palladium, iridium, and copper, which are commonly used in catalysis.
The primary coordination mode involves the formation of a sigma (σ) bond between the morpholine nitrogen and the metal center. acs.org The geometry of the resulting metal complex is heavily influenced by the steric demands of the cyclopentyl group. This bulky substituent will likely dictate the spatial arrangement of other ligands around the metal, creating a specific chiral environment essential for asymmetric induction.
While direct coordination of the morpholine oxygen is less common due to its lower Lewis basicity, it can play a crucial role by influencing the electronic properties of the metal center or by participating in non-covalent interactions within the coordination sphere. nih.govorganic-chemistry.org For example, it can act as a hydrogen bond acceptor, helping to orient a substrate for a stereoselective reaction.
Table 2: Potential Coordination Modes and Their Implications
| Metal Center (Example) | Potential Coordination | Expected Geometry Influence | Implication for Catalysis |
|---|---|---|---|
| Ruthenium (Ru) | Monodentate (N-coordination) | The cyclopentyl group creates a sterically hindered quadrant in octahedral or piano-stool complexes. | Can be used in asymmetric transfer hydrogenation, where the chiral environment controls the facial selectivity of hydride delivery. nih.govorganic-chemistry.org |
| Palladium (Pd) | Monodentate (N-coordination) | Influences the geometry of square planar Pd(II) complexes, affecting substrate approach in cross-coupling reactions. | The steric bulk can enhance selectivity in reactions like the Heck or Suzuki couplings by controlling the orientation of the substrate in the coordination sphere. |
| Copper (Cu) | Monodentate or Bidentate (if derivatized) | The ligand can influence the tetrahedral or square planar geometry of Cu(I)/Cu(II) complexes. | Useful in asymmetric conjugate additions or cyclopropanations, where the ligand's chiral shape directs the nucleophilic or carbene attack. |
Catalytic Activity in Asymmetric Transformations
Chiral morpholine derivatives have been successfully employed as both organocatalysts and ligands in metal-catalyzed asymmetric reactions. nih.gove3s-conferences.org The chiral nature of 3-Cyclopentylmorpholine, stemming from the C-3 stereocenter, makes it a promising candidate for inducing enantioselectivity.
As a ligand for a transition metal, the 3-cyclopentylmorpholine scaffold can create a highly effective chiral environment. A notable example in the literature is the enantioselective synthesis of 3-substituted morpholines using a ruthenium catalyst bearing a chiral diamine ligand. This work highlights that interactions between the catalyst and the substrate's heteroatoms are crucial for achieving high enantiomeric excess. nih.govorganic-chemistry.org By analogy, a metal complex of 3-Cyclopentylmorpholine could orient a substrate through similar non-covalent interactions, with the cyclopentyl group providing the steric bias necessary to differentiate between enantiotopic faces or groups.
Potential applications in asymmetric catalysis include:
Asymmetric Hydrogenation : As part of a ruthenium or rhodium complex, it could catalyze the enantioselective reduction of ketones, imines, or olefins.
Asymmetric Michael Additions : In organocatalysis, the morpholine nitrogen can activate substrates through enamine formation. While morpholine enamines are typically less reactive than those derived from pyrrolidine, the specific steric and electronic environment created by the cyclopentyl group could lead to high selectivity in certain Michael additions. e3s-conferences.org
Asymmetric Aldol Reactions : As a chiral ligand for Lewis acidic metals (e.g., Ti, Cu), it could control the facial selectivity of enolate attack on aldehydes.
Table 3: Potential Catalytic Applications in Asymmetric Synthesis
| Reaction Type | Role of 3-Cyclopentylmorpholine | Metal/Catalyst | Mechanism of Stereocontrol |
|---|---|---|---|
| Transfer Hydrogenation of Ketones | Chiral Ligand | Ru, Rh, Ir | The chiral ligand-metal complex creates a C2-symmetric-like environment, and the bulky cyclopentyl group blocks one reaction face, directing hydride attack. |
| Conjugate Addition | Chiral Ligand | Cu, Rh | The ligand controls the geometry of the metal-enolate or metal-nucleophile species, and the cyclopentyl group sterically directs the approach of the electrophile. |
| Heck Reaction | Chiral Ligand | Pd | The steric bulk of the cyclopentyl group influences the migratory insertion step, favoring one stereochemical pathway. |
Precursor in Total Synthesis of Natural Products (Structural Scaffolds)
The morpholine ring is a common motif in a wide array of biologically active natural products and pharmaceutical agents. researchgate.net Its presence often imparts favorable physicochemical properties, such as improved water solubility and metabolic stability. nih.gov this compound serves as a valuable chiral building block for the stereocontrolled synthesis of complex molecules that feature this specific structural unit.
The introduction of an alkyl group at the C-3 position of the morpholine ring has been shown to be beneficial for certain biological activities, such as anticancer properties. e3s-conferences.org The cyclopentyl group, in particular, provides a unique combination of lipophilicity and steric bulk that can be exploited in drug design to enhance binding affinity and selectivity for a biological target.
Table 4: Potential Applications as a Scaffold in Natural Product Synthesis
| Natural Product Class / Target Scaffold | Rationale for Using 3-Cyclopentylmorpholine | Potential Synthetic Strategy |
|---|---|---|
| Alkaloids | Many alkaloids contain nitrogen heterocycles. The morpholine unit can act as a bioisostere for other cyclic amines, while the cyclopentyl group can enhance receptor binding. | The morpholine nitrogen can be used as a nucleophile for ring annulation or as a handle for further functionalization to build more complex alkaloid frameworks. nih.gov |
| Polyketides | Complex polyketides often contain various heterocyclic and carbocyclic rings. This building block could be incorporated to install a specific chiral fragment. | The morpholine can be opened or modified, or the nitrogen can be used to link different parts of the molecule. |
| Peptidomimetics | The rigid, chiral morpholine scaffold can be used to mimic peptide turns or to replace amino acid residues, providing conformational constraint and improved stability. | The morpholine can be incorporated into a peptide chain via its nitrogen atom, with the cyclopentyl group acting as a side-chain mimic. |
Future Research Directions and Methodological Advancements
Integration with Automated Synthesis and High-Throughput Experimentation
The integration of automated synthesis and High-Throughput Experimentation (HTE) presents a significant opportunity to accelerate the discovery and optimization of synthetic routes for 3-Cyclopentylmorpholine (B3046695) hydrochloride and its derivatives. HTE allows for the rapid, parallel execution of a large number of experiments, making it a powerful tool for screening various reaction parameters. nih.gov This methodology can efficiently identify optimal catalysts, solvents, and reaction conditions, significantly reducing the time and resources required for development compared to traditional, one-at-a-time experimentation. purdue.eduresearchgate.net
Automated synthesis platforms can be employed to construct libraries of 3-Cyclopentylmorpholine analogs by systematically varying substituents on the morpholine (B109124) or cyclopentyl rings. These libraries are invaluable for structure-activity relationship (SAR) studies in various fields. The combination of HTE with rapid analytical techniques, such as Desorption Electrospray Ionization Mass Spectrometry (DESI-MS), enables the screening of hundreds of unique reaction conditions in a matter of minutes. purdue.edupurdue.edu This integrated approach facilitates a deeper understanding of the reaction landscape and accelerates the identification of novel, high-yielding synthetic pathways. nih.gov
For instance, a hypothetical HTE workflow could be designed to optimize the final N-alkylation or cyclization step in the synthesis of 3-Cyclopentylmorpholine. A 96-well plate format could be used to test a matrix of catalysts, bases, solvents, and temperature conditions.
Interactive Data Table: Hypothetical HTE Screen for a Key Synthetic Step
Exploration of 3-Cyclopentylmorpholine Hydrochloride in Supramolecular Chemistry
Supramolecular chemistry, which focuses on chemical systems composed of multiple molecules linked by non-covalent interactions, offers a fertile ground for exploring novel applications of this compound. nih.gov The compound's distinct structural features—a hydrophobic cyclopentyl group, a polar morpholine ring, and an ionic hydrochloride center—make it an intriguing candidate for host-guest and self-assembly studies.
Host-guest chemistry involves the formation of complexes where a "host" molecule encapsulates a "guest" molecule. nih.gov The formation and stability of these complexes are governed by molecular complementarity and non-covalent forces such as hydrogen bonding, hydrophobic effects, and ion-dipole interactions. nih.govresearchgate.net this compound, as a guest, could potentially form inclusion complexes with various host molecules.
For example, the hydrophobic cyclopentyl group could fit snugly into the cavity of cyclodextrins, a class of cyclic oligosaccharides. nih.govmdpi.com The positively charged morpholinium ion could simultaneously engage in ion-dipole interactions with the carbonyl portals of larger hosts like cucurbiturils or calixarenes. mdpi.com Studying these interactions can lead to the development of new materials for controlled release, molecular recognition, or catalysis.
Interactive Data Table: Potential Host-Guest Pairings and Interactions
Molecular self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. nih.gov While this compound itself is unlikely to form extensive assemblies due to its high water solubility, it serves as a valuable scaffold. By chemically modifying the molecule, for instance, by attaching a long alkyl chain, it could be transformed into an amphiphile. Such amphiphilic derivatives could self-assemble in aqueous solutions to form discrete nanostructures like micelles or vesicles. The critical micelle concentration (CMC) and the morphology of the resulting aggregates would depend on the balance between the hydrophobic cyclopentyl and alkyl parts and the hydrophilic morpholinium headgroup. These organized structures could find applications in nanotechnology and drug delivery systems.
Development of Greener and Sustainable Synthetic Routes
In line with the principles of green chemistry, future research will increasingly focus on developing more sustainable synthetic methods for this compound. chemistryjournals.net This involves minimizing waste, reducing energy consumption, and using less hazardous substances. nih.gov
A key goal of green chemistry is to reduce or eliminate the use of volatile organic solvents, which are often toxic and contribute to environmental pollution. chemistryjournals.net Solvent-free synthesis, or solid-state synthesis, offers a promising alternative. Reactions are conducted by grinding or melting the reactants together, sometimes with the aid of a catalytic amount of a non-volatile liquid (mechanochemistry). Exploring solvent-free conditions for key steps in the synthesis of this compound could drastically reduce the process's environmental footprint by eliminating solvent waste and simplifying product purification.
Interactive Data Table: Comparison of Conventional vs. Greener Synthetic Approaches
Modern synthetic chemistry is moving away from stoichiometric reagents towards more efficient and recyclable catalytic processes. The development of novel catalysts for the synthesis of this compound is a crucial area of research. This includes the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, reducing waste and cost. Biocatalysis, using enzymes to perform specific chemical transformations under mild conditions (aqueous environment, room temperature), represents another frontier. Identifying an enzyme capable of catalyzing a key bond formation in the morpholine ring could lead to a highly efficient and environmentally benign synthetic route. chemistryjournals.net
Application of Advanced Spectroscopic Techniques for In Situ Reaction Monitoring
The synthesis of this compound, like other morpholine derivatives, involves multi-step chemical transformations. openmedicinalchemistryjournal.comnih.govchemrxiv.org Real-time, in situ monitoring of these reactions is crucial for optimizing reaction conditions, maximizing yield, and ensuring product purity. Advanced spectroscopic techniques are indispensable tools for achieving this level of process understanding. americanpharmaceuticalreview.comspectroscopyonline.comdocumentsdelivered.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful technique for elucidating molecular structures and monitoring reaction progress. semanticscholar.orgipb.ptresearchgate.net For the synthesis of this compound, in situ NMR could provide real-time quantitative data on the consumption of reactants and the formation of intermediates and the final product. researchgate.netscienceopen.com Advanced 2D NMR techniques, such as COSY and HSQC, can be employed to unambiguously assign proton and carbon signals of the cyclopentyl and morpholine rings, even in complex reaction mixtures. semanticscholar.orgipb.ptresearchgate.net Furthermore, kinetic studies using NMR can determine reaction rates and activation energies, offering deep insights into the reaction mechanism. researchgate.netscienceopen.com
Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy: Both FT-IR and Raman spectroscopy are valuable for monitoring the functional group transformations that occur during the synthesis of morpholine derivatives. americanpharmaceuticalreview.comirdg.orgmt.comclairet.co.ukspectroscopyonline.com For instance, the formation of the morpholine ring could be tracked by observing the appearance of characteristic C-O-C stretching vibrations in the IR spectrum. clairet.co.uk Raman spectroscopy, being particularly sensitive to non-polar bonds and less susceptible to interference from aqueous media, can be a complementary technique. irdg.orgmt.comclairet.co.uk It can be used to monitor changes in the carbon skeleton and the formation of the heterocyclic ring. The combination of both techniques provides a comprehensive vibrational analysis of the reaction. spectroscopyonline.com
An interactive data table illustrating the potential application of these techniques is presented below:
| Spectroscopic Technique | Information Gained for 3-Cyclopentylmorpholine Synthesis | Potential Advantages for In Situ Monitoring |
| NMR Spectroscopy | - Real-time concentration of reactants, intermediates, and products.- Structural confirmation of intermediates.- Kinetic data (reaction rates, activation energy). | - Quantitative and highly structurally specific.- Non-invasive. |
| FT-IR Spectroscopy | - Monitoring of functional group changes (e.g., formation of C-O and C-N bonds).- Detection of starting material disappearance and product formation. | - Fast data acquisition.- Well-established for reaction monitoring. clairet.co.uk |
| Raman Spectroscopy | - Tracking changes in the carbon backbone and heterocyclic ring formation.- Complementary information to FT-IR, especially for symmetric vibrations. | - Less interference from water.- Can be used with fiber optic probes for remote monitoring. irdg.org |
Predictive Modeling for Structure-Reactivity Relationships
Computational chemistry offers powerful tools to predict the reactivity and properties of molecules like this compound, guiding experimental work and accelerating the discovery of new derivatives with desired characteristics. openmedicinalchemistryjournal.comnih.govbohrium.com
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. e3s-conferences.orgacs.orgnih.govpensoft.netresearchgate.net For a series of 3-substituted morpholine derivatives, a QSAR study could be designed to predict their reactivity in a particular chemical transformation. This involves calculating various molecular descriptors that quantify different aspects of the molecular structure.
Key Molecular Descriptors for Morpholine Derivatives:
Electronic Descriptors: These describe the electronic properties of the molecule, such as partial charges on atoms, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These are crucial for understanding reactions involving nucleophilic or electrophilic attack.
Steric Descriptors: These quantify the size and shape of the molecule, such as molecular volume, surface area, and specific steric parameters (e.g., Taft steric parameters). The cyclopentyl group in this compound, for instance, will have a significant steric influence on the reactivity of the morpholine ring.
Topological Descriptors: These are numerical values derived from the graph representation of the molecule and describe the connectivity and branching of atoms.
By correlating these descriptors with experimentally determined reaction rates or equilibrium constants for a training set of molecules, a predictive model can be built. chemrxiv.orgnih.govnih.gov This model can then be used to estimate the reactivity of new, unsynthesized morpholine derivatives.
Computational Mechanistic Studies: Density Functional Theory (DFT) and other quantum chemical methods can be employed to investigate the detailed mechanism of reactions involved in the synthesis and further transformations of this compound. nih.govacs.orgfrontiersin.orgresearchgate.net These calculations can map out the entire reaction pathway, identify transition states, and calculate activation energies. This information is invaluable for understanding the factors that control the reaction's outcome and for designing more efficient synthetic routes.
An interactive data table summarizing the potential computational approaches is provided below:
| Computational Method | Application to this compound | Predicted Outcomes |
| QSAR Modeling | - Predict reactivity of a series of 3-substituted morpholines.- Identify key structural features influencing reactivity. | - A predictive mathematical model.- Guidance for the design of new derivatives with enhanced or tailored reactivity. |
| DFT Calculations | - Elucidate the step-by-step mechanism of its synthesis.- Calculate the energies of reactants, transition states, and products.- Predict spectroscopic properties (NMR, IR spectra) to aid in experimental characterization. | - Detailed understanding of the reaction mechanism.- Theoretical spectra for comparison with experimental data. |
Q & A
Q. What are the established synthetic routes for 3-Cyclopentylmorpholine hydrochloride, and what key reaction parameters influence yield?
- Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization and salt formation. For example, analogous morpholine derivatives are synthesized via reductive amination or nucleophilic substitution, followed by HCl treatment to form the hydrochloride salt. Critical parameters include:
- Temperature control : Higher temperatures (e.g., reflux conditions in acetonitrile) improve reaction rates but may increase side reactions .
- Catalysts : Use of triethylamine or DIPEA to neutralize HCl during amination steps .
- Purification : Column chromatography or recrystallization to isolate the hydrochloride salt .
Yield optimization requires balancing stoichiometry, solvent polarity, and reaction time.
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer :
- Handling : Use PPE (gloves, goggles) to avoid inhalation or skin contact. Work in a fume hood due to potential respiratory irritation .
- Storage : Store in airtight containers at -20°C to prevent hygroscopic degradation. Stability data for similar hydrochlorides indicate ≥5 years under inert gas (e.g., nitrogen) .
- Incompatibilities : Avoid strong oxidizing agents or bases, which may degrade the morpholine ring .
Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?
- Methodological Answer :
- NMR spectroscopy : H and C NMR to confirm cyclopentyl and morpholine ring integration .
- HPLC : Reverse-phase HPLC with UV detection (e.g., 254 nm) to assess purity (>98%) .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] for CHNO·Cl) .
- Elemental analysis : Validate chloride content via titration or ion chromatography .
Advanced Research Questions
Q. How can conflicting data on the optimal reaction conditions for synthesizing this compound be resolved?
- Methodological Answer : Conflicting results (e.g., yield variations in cyclization steps) require systematic analysis:
- Design of Experiments (DoE) : Vary parameters like solvent (THF vs. DCM), catalyst loading, and temperature to identify Pareto-optimal conditions .
- By-product profiling : Use LC-MS to detect intermediates (e.g., uncyclized amines) and adjust reaction time or stoichiometry .
- Cross-validation : Compare results with literature protocols for analogous morpholine derivatives to isolate critical variables .
Q. What strategies mitigate by-product formation during the cyclization step in this compound synthesis?
- Methodological Answer :
- Precursor purification : Ensure intermediates (e.g., 3-cyclopentylpropan-1-amine) are free of residual solvents or unreacted starting materials before cyclization .
- Acid scavengers : Use molecular sieves or scavenger resins to trap excess HCl, preventing over-acidification that promotes dimerization .
- Low-temperature cyclization : Perform reactions at 0–5°C to suppress exothermic side reactions .
Q. How does the hydrochloride salt form of 3-Cyclopentylmorpholine impact its pharmacokinetic properties in preclinical studies?
- Methodological Answer :
- Solubility : The hydrochloride salt enhances aqueous solubility compared to the free base, improving bioavailability in in vivo models .
- Stability : Salt forms reduce hygroscopicity, extending shelf life for longitudinal studies .
- Toxicity screening : Assess salt-specific effects (e.g., renal clearance) using LC-MS/MS to monitor metabolite profiles in plasma .
Notes on Evidence Utilization
- Synthesis protocols and safety guidelines are extrapolated from structurally related compounds (e.g., morpholine and cycloalkylamine derivatives) due to limited direct data on this compound .
- Analytical methods are adapted from validated protocols for hydrochloride salts with similar molecular weights and functional groups .
- Contradictions in reaction optimization are resolved using systematic frameworks from peer-reviewed synthetic methodologies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
